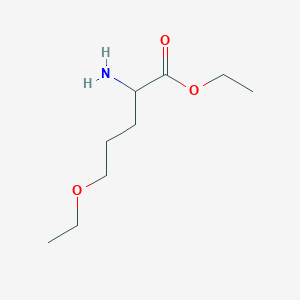
3-(4-Chloro-2-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloro-2-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a 4-chloro-2-methoxyphenyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-2-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine typically involves the reaction of 4-chloro-2-methoxyaniline with appropriate pyrazole derivatives under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chloro-2-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(4-chloro-2-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structural features make it a candidate for exploring interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 3-(4-chloro-2-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-methoxyphenoxyacetic acid
- 3-Chloro-4-methylphenyl isocyanate
- 4-(4-Chloro-2-methoxyphenyl)sulfonylmorpholine-3-carboxylic acid
Uniqueness
Compared to similar compounds, 3-(4-chloro-2-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine stands out due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C11H12ClN3O |
|---|---|
Poids moléculaire |
237.68 g/mol |
Nom IUPAC |
5-(4-chloro-2-methoxyphenyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H12ClN3O/c1-15-11(13)6-9(14-15)8-4-3-7(12)5-10(8)16-2/h3-6H,13H2,1-2H3 |
Clé InChI |
IGSONPNQRUKDSD-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)C2=C(C=C(C=C2)Cl)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


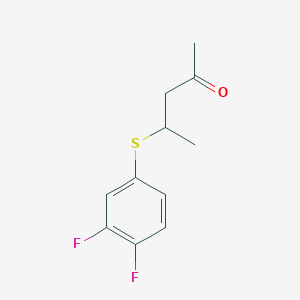
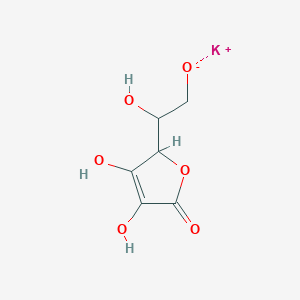
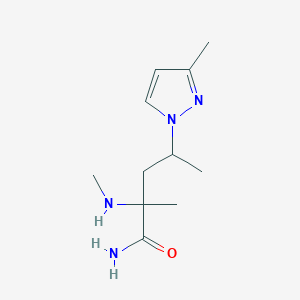
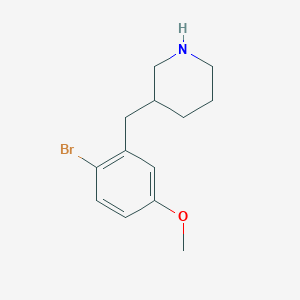
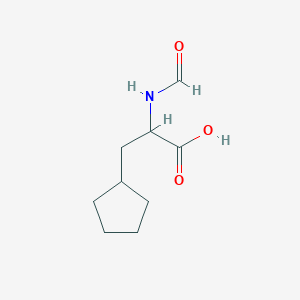
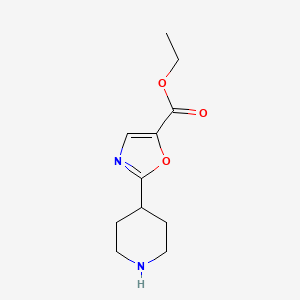
![N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-aminedihydrochloride](/img/structure/B13538207.png)
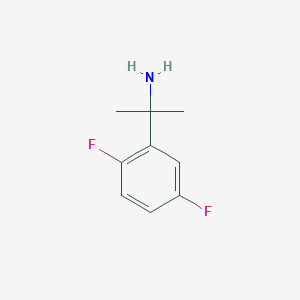
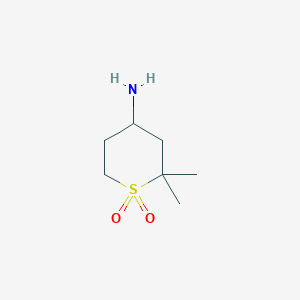
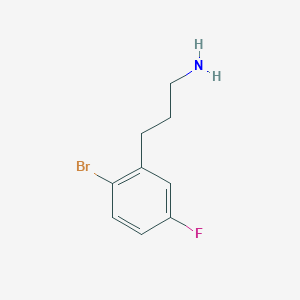
![[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl][(3-methyl-1-benzothiophen-2-yl)methyl]amine hydrochloride](/img/structure/B13538236.png)
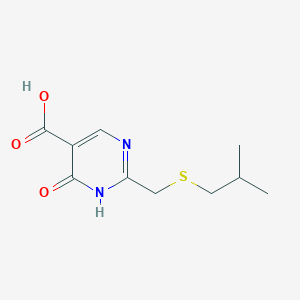
![6-chloro-N'-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide](/img/structure/B13538243.png)
